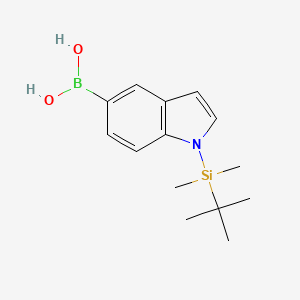

1-Benzylazetidin-3-ol

Vue d'ensemble

Description

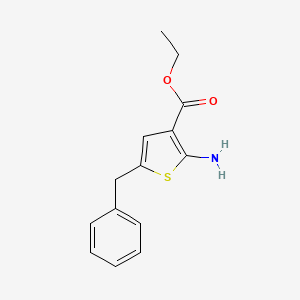

1-Benzylazetidin-3-ol is an intermediate compound that has garnered attention due to its utility in the synthesis of various azetidine derivatives. The compound serves as a starting material in the commercial production of azetidin-3-ol hydrochloride, which is synthesized using economically viable and commercially available starting materials like benzylamine. The optimized synthesis process for this compound has been developed to be cost-effective and to minimize the formation of unwanted byproducts such as di(3-chloro-2-hydroxypropyl) benzylamine, thus enhancing the overall efficiency of production .

Synthesis Analysis

The synthesis of this compound has been optimized to improve its industrial applicability. The process involves the use of benzylamine as a starting material and aims to reduce the formation of side products. This optimized synthesis is crucial for the effective production of azetidin-3-ol hydrochloride, a compound of interest in the pharmaceutical industry . Additionally, an improved synthesis method for 1-benzhydrylazetidin-3-ol, a related compound, has been developed. This method is high yielding, chromatography-free, and produces the compound with high purity, which is significant for pharmaceutical applications .

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not detailed in the provided papers, the structure of azetidine derivatives, in general, has been explored. For instance, the synthesis of 3-amino-1-benzhydrylazetidine, which is structurally related to this compound, involves the formation of a mesylate intermediate that is then treated with ammonium hydroxide to afford the final compound . The molecular structure of azetidine derivatives is crucial for their biological activity and potential pharmaceutical applications.

Chemical Reactions Analysis

The chemical reactivity of azetidine derivatives, including those related to this compound, has been studied. For example, the reaction of 1-t-butylazetidinyl-3 tosylate with amines and mercaptans leads to the formation of 3-amino and 3-mercapto-azetidine derivatives, with ring cleavage observed under certain conditions . Additionally, the synthesis of N-benzyl-2,3-trans-oxazolidinones, which are structurally similar to azetidine derivatives, has been shown to be highly alpha-selective in glycosylation reactions, demonstrating the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are integral to its function as an intermediate in chemical synthesis. The optimized synthesis process for this compound has been tailored to ensure high purity and yield, which are essential properties for its subsequent use in pharmaceutical manufacturing . The related compound, 1-benzhydrylazetidin-3-ol, has been synthesized with a purity of 99.3 area %, indicating the importance of these properties in the development of efficient synthesis processes .

Applications De Recherche Scientifique

Synthèse de la Baricitinib

1-Benzylazetidin-3-ol: est un intermédiaire clé dans la synthèse de la Baricitinib, qui est un inhibiteur oral et sélectif réversible de JAK1 et JAK2, présentant une activité anti-inflammatoire puissante . Il est particulièrement important dans l'industrie pharmaceutique pour le traitement de la polyarthrite rhumatoïde modérée à sévère.

Développement de dérivés de l'azétidine

Le composé sert de point de départ au développement de divers dérivés d'azétidine substitués. Ces dérivés ont une large gamme d'applications, y compris leur utilisation comme blocs de construction en synthèse organique et comme agents thérapeutiques potentiels .

Applications de la chimie verte

Les chercheurs se sont concentrés sur le développement de méthodes de synthèse vertes et rentables pour le This compound et ses dérivés. Cela implique l'utilisation de matières premières disponibles dans le commerce et peu coûteuses et l'utilisation de réactions d'oxydation vertes orientées vers l'industrie .

Recherche sur les médicaments anti-inflammatoires

En raison de son rôle dans la synthèse de la Baricitinib, le This compound est crucial dans la recherche sur les médicaments anti-inflammatoires. Il contribue à la compréhension de la signalisation intracellulaire des cytokines inflammatoires telles que l'IL-6 et l'IL-23 .

Optimisation des procédés industriels

Le composé a fait l'objet d'études visant à optimiser les procédés industriels de sa préparation. Cela comprend l'amélioration du rendement, de la pureté et de l'efficacité globale du processus de synthèse .

Intermédiaires hétérocycliques quaternaires

This compound: est utilisé dans la synthèse d'intermédiaires hétérocycliques quaternaires, qui sont essentiels à la production de divers produits pharmaceutiques. L'accent est mis sur la mise en place de méthodes de synthèse adaptées à la production industrielle .

Recherche sur les inhibiteurs réversibles sélectifs

L'application du composé s'étend à la recherche et au développement d'inhibiteurs réversibles sélectifs, qui sont une classe de composés pouvant inhiber sélectivement des enzymes ou des activités réceptorielles spécifiques .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-benzylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10-7-11(8-10)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXQHYFVXZZGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396623 | |

| Record name | 1-benzylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54881-13-9 | |

| Record name | N-Benzyl-3-hydroxyazetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54881-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Azetidinol, 1-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-Benzylazetidin-3-ol in pharmaceutical chemistry?

A: this compound is a crucial intermediate in the production of azetidin-3-ol hydrochloride, a valuable building block in various pharmaceutical compounds []. The optimized process described in the research utilizes readily available and cost-effective starting materials, making it highly relevant for industrial-scale synthesis [].

Q2: What are the advantages of the optimized synthesis process for this compound highlighted in the research?

A2: The research outlines a significantly improved synthesis process for this compound. This process boasts several advantages, including:

- Cost-effectiveness: It utilizes benzylamine, a readily available and inexpensive starting material [].

- Reduced Impurity: The optimized process significantly diminishes the formation of di(3-chloro-2-hydroxypropyl) benzylamine, a common byproduct, resulting in higher product purity [].

- Scalability: The robustness and efficiency of the optimized process make it suitable for large-scale production of both this compound and azetidin-3-ol hydrochloride [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

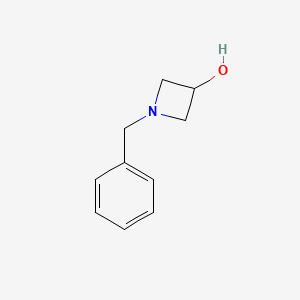

![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)

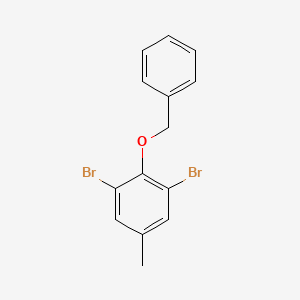

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)